N-(5-amino-2-fluorophenyl)methanesulfonamide
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Overview
Description
N-(5-amino-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol. This compound is characterized by the presence of an amino group (-NH2), a fluorine atom, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-amino-2-fluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to avoid hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(5-amino-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-(5-amino-2-fluorophenyl)methanesulfonamide is similar to other compounds such as N-(2-fluorophenyl)methanesulfonamide and N-(2-amino-5-fluorophenyl)methanesulfonamide. its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
N-(2-fluorophenyl)methanesulfonamide
N-(2-amino-5-fluorophenyl)methanesulfonamide
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXHSJWPYCKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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